![molecular formula C9H14N2O2 B1471267 2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 1783615-72-4](/img/structure/B1471267.png)
2-ethylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1H-Pyrrolo[2,3-c]pyridine . Pyrrolopyridines are a class of compounds that contain a pyrrole ring fused to a pyridine ring. These compounds are often used as building blocks in medicinal chemistry due to their ability to form multiple hydrogen bonds, which can enhance binding affinity to biological targets .
Molecular Structure Analysis
The molecular structure of a similar compound, 1H-Pyrrolo[2,3-c]pyridine, has been reported . It has a molecular weight of 118.14 and its molecular formula is C7H6N2 .Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that these compounds could potentially undergo chemical reactions with these receptors.Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1H-Pyrrolo[2,3-c]pyridine, have been reported . It is a solid compound with a molecular weight of 118.14 .Mecanismo De Acción
Target of Action
Similar compounds such as 1h-pyrrolo[3,2-c]pyridine derivatives have been reported to inhibit colchicine-binding sites and fibroblast growth factor receptors (FGFRs) . These targets play crucial roles in cell division and growth, making them attractive targets for anticancer therapies.
Mode of Action
For instance, 1H-pyrrolo[3,2-c]pyridine derivatives have been found to inhibit tubulin polymerisation , disrupt tubulin microtubule dynamics , and inhibit FGFRs .
Biochemical Pathways
Related compounds have been shown to disrupt the balance of microtubule dynamics and inhibit the FGFR signaling pathway . These pathways are involved in various biological processes such as cell mitosis, cytokinesis, signal transduction, cell proliferation, migration, and angiogenesis .
Result of Action
Related compounds have been shown to cause g2/m phase cell cycle arrest and apoptosis , inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethyl-3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-11-8(12)6-3-4-10-5-7(6)9(11)13/h6-7,10H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQFZBOCISXDSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CCNCC2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine dihydrochloride](/img/structure/B1471185.png)

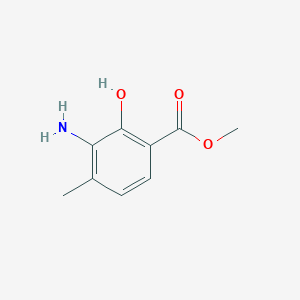
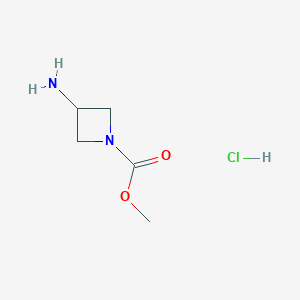
![1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine hydrochloride](/img/structure/B1471193.png)
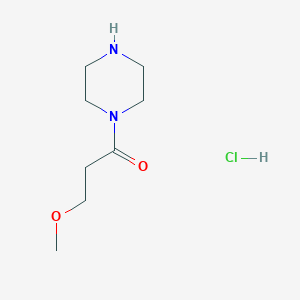
![Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate](/img/structure/B1471195.png)

![[(5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1471199.png)
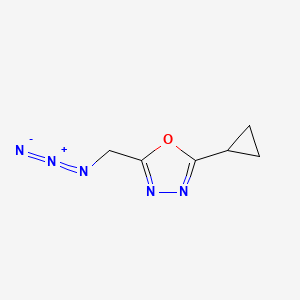
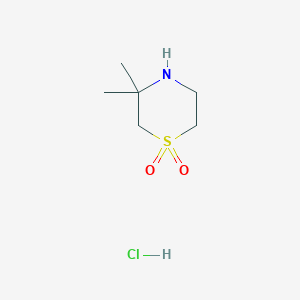
![4,7-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B1471203.png)

![[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1471205.png)
